molecular formula C19H14ClF2N3O5S2 B2958182 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide CAS No. 931339-69-4

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

Cat. No. B2958182
CAS RN: 931339-69-4
M. Wt: 501.9
InChI Key: WIAZCHLGPBVCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O5S2 and its molecular weight is 501.9. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has been a subject of interest due to their potential chemiluminescent properties and stability, allowing for room temperature handling and further oxidation processes. Such compounds have been synthesized through oxygenation and subsequent reactions with oxidizing agents to afford their sulfinyl- and sulfonyl-substituted derivatives, demonstrating the versatility of sulfur chemistry in organic synthesis (Watanabe et al., 2010).

Biological Activities :

  • Antimicrobial Activity : The design and synthesis of N-substituted derivatives of sulfanylacetamide have shown antibacterial properties, with certain compounds acting as good inhibitors against gram-negative bacterial strains. This illustrates the potential of these molecules in addressing resistance to existing antibiotics (Nafeesa et al., 2017).

  • Anticancer Activity : Some sulfanylacetamide derivatives have been evaluated for their anticancer activity, with certain compounds exhibiting significant cytostatic effects against cancer cell lines such as CNS cancer subpanels, demonstrating the potential of these molecules in cancer therapy (Zyabrev et al., 2022).

  • Enzyme Inhibition : The inhibition of key enzymes like acetylcholinesterase and dihydrofolate reductase by sulfanylacetamide derivatives highlights their potential in the treatment of diseases related to enzyme dysfunction, such as Alzheimer's disease and cancer. This dual inhibitory activity underscores the therapeutic relevance of these compounds (Gangjee et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-mercapto-N-(3,4-difluorophenyl)acetamide to form the intermediate compound. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine and the resulting product is further reacted with acetic anhydride to yield the final compound.", "Starting Materials": [ "3-chloro-4-methoxybenzenesulfonyl chloride", "2-mercapto-N-(3,4-difluorophenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine", "acetic anhydride" ], "Reaction": [ "Step 1: 3-chloro-4-methoxybenzenesulfonyl chloride is reacted with 2-mercapto-N-(3,4-difluorophenyl)acetamide in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate to yield the product.", "Step 3: The product is further reacted with acetic anhydride in the presence of a base such as pyridine to yield the final compound." ] }

CAS RN

931339-69-4

Product Name

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

Molecular Formula

C19H14ClF2N3O5S2

Molecular Weight

501.9

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C19H14ClF2N3O5S2/c1-30-15-5-3-11(7-12(15)20)32(28,29)16-8-23-19(25-18(16)27)31-9-17(26)24-10-2-4-13(21)14(22)6-10/h2-8H,9H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

WIAZCHLGPBVCJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.